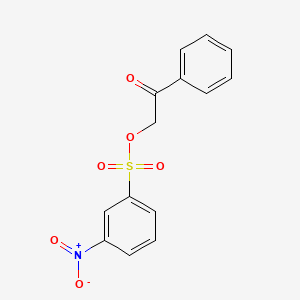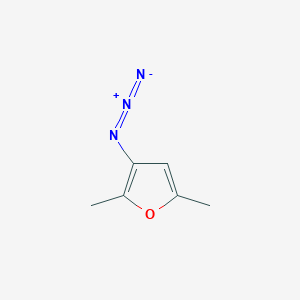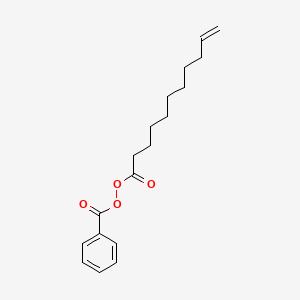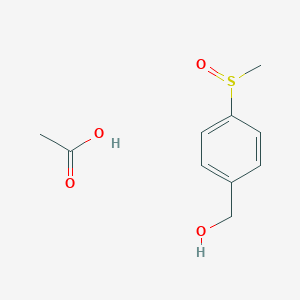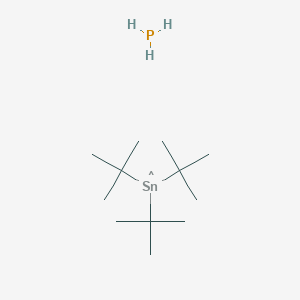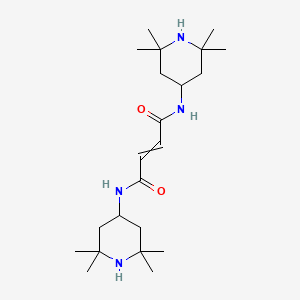
2-Butenediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two piperidinyl groups attached to a butenediamide backbone, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with a suitable butenediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Applications De Recherche Scientifique
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The piperidinyl groups play a crucial role in binding to target molecules, while the butenediamide backbone facilitates the overall activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but lacks the piperidinyl groups.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-2-butenediamide: Another related compound with slight structural variations.
Uniqueness
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- stands out due to its unique combination of piperidinyl groups and butenediamide backbone, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
115980-95-5 |
|---|---|
Formule moléculaire |
C22H40N4O2 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide |
InChI |
InChI=1S/C22H40N4O2/c1-19(2)11-15(12-20(3,4)25-19)23-17(27)9-10-18(28)24-16-13-21(5,6)26-22(7,8)14-16/h9-10,15-16,25-26H,11-14H2,1-8H3,(H,23,27)(H,24,28) |
Clé InChI |
AUAGWNJGZHCKHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C=CC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)

![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)
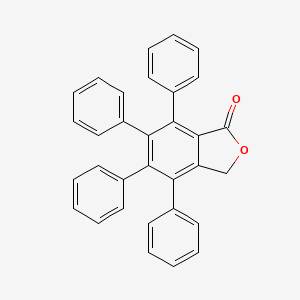
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
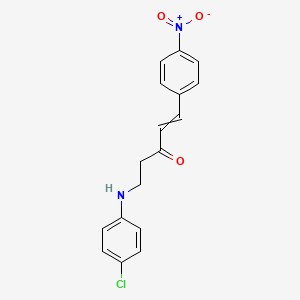
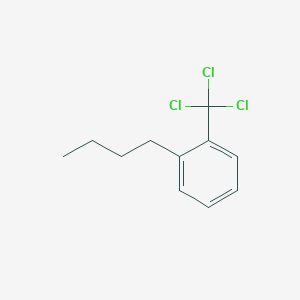
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
